N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine
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Overview
Description
N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine is a complex organic compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound features a phosphine group attached to a phenyl ring, which is further connected to a mesitylethane-1,2-diamine moiety. The presence of both phosphine and amine functionalities makes it a versatile ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine typically involves multiple steps One common method starts with the preparation of the phosphine ligandThe resulting intermediate is then reacted with mesitylethane-1,2-diamine under controlled conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Coordination: The compound can act as a ligand, coordinating with metal centers in catalytic processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used.
Coordination: Transition metals like palladium, platinum, and rhodium are frequently employed in coordination reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted amines and phosphines.
Coordination: Metal-ligand complexes.
Scientific Research Applications
N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine has a wide range of applications in scientific research:
Biology: The compound’s coordination complexes are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to form stable complexes with metals.
Industry: It is utilized in the synthesis of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
Mechanism of Action
The mechanism by which N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine exerts its effects is primarily through its role as a ligand. The phosphine and amine groups coordinate with metal centers, facilitating various catalytic processes. The compound can stabilize transition states and lower activation energies, thereby enhancing reaction rates. Molecular targets include metal ions in catalytic cycles, and pathways involve the formation of metal-ligand complexes that participate in bond-forming and bond-breaking steps .
Comparison with Similar Compounds
Similar Compounds
2-(Dicyclohexylphosphino)biphenyl: Another phosphine ligand used in similar catalytic processes.
2-[2-(Dicyclohexylphosphino)phenyl]-N-methylindole: A structurally related compound with similar applications in catalysis.
Uniqueness
N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine stands out due to the presence of both phosphine and amine functionalities, which provide dual coordination sites. This enhances its versatility as a ligand and allows for more complex catalytic processes. Additionally, the mesityl group imparts steric hindrance, which can influence the selectivity and efficiency of catalytic reactions.
Properties
Molecular Formula |
C29H43N2P |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-(2-dicyclohexylphosphanylphenyl)-N'-(2,4,6-trimethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C29H43N2P/c1-22-20-23(2)29(24(3)21-22)31-19-18-30-27-16-10-11-17-28(27)32(25-12-6-4-7-13-25)26-14-8-5-9-15-26/h10-11,16-17,20-21,25-26,30-31H,4-9,12-15,18-19H2,1-3H3 |
InChI Key |
QXORTCHXJZPCMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCCNC2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C |
Origin of Product |
United States |
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